AS-605240, also known as 5-quinoxalin-6-ylmethylene-thiazolidine-2,4-dione, is a selective inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ). This compound has garnered significant attention in pharmacological research due to its potential therapeutic applications in various inflammatory and neurodegenerative diseases. It is characterized by its ability to modulate immune responses and influence cellular signaling pathways associated with inflammation.
There is no current information available on the specific mechanism of action of 5-Quinoxalin-6-ylmethylene-thiazolidine-2,4-dione. However, the TZD ring structure in related compounds is known to play a role in regulating blood sugar levels []. Further research is needed to elucidate any potential mechanism of action for this specific molecule.
The quinoxalin scaffold is a prevalent heterocyclic ring system found in numerous biologically active molecules []. Studies have shown quinoxaline derivatives to exhibit various properties, including antimicrobial and antioxidant activities []. These findings provide a rationale for exploring 5QMTD for its potential antimicrobial and antioxidant properties, although specific research on 5QMTD for these applications is scarce.
The primary chemical reaction involving AS-605240 is its inhibition of the PI3Kγ enzyme. This inhibition interferes with the phosphorylation of downstream targets, which are critical in various signaling pathways related to cell growth, survival, and metabolism. The specific mechanism of action includes:
AS-605240 exhibits a wide range of biological activities primarily through its role as a PI3Kγ inhibitor. Key findings include:
The synthesis of AS-605240 was detailed in patent WO 2004/007491 A1. The compound is synthesized through a multi-step process involving the following general steps:
AS-605240 stands out due to its selective inhibition of PI3Kγ, which allows for targeted therapeutic effects with potentially fewer side effects compared to broader-spectrum inhibitors.
Studies have demonstrated that AS-605240 interacts with various cellular pathways:
AS-605240 is chemically defined as C₁₂H₇N₃O₂S, with a molecular weight of 257.27 g/mol. Its IUPAC name, (5Z)-5-(quinoxalin-6-ylmethylidene)-1,3-thiazolidine-2,4-dione, reflects its structural components: a quinoxaline moiety linked via a methylene bridge to a thiazolidine-2,4-dione core. The compound is achiral, lacking stereocenters despite its (Z)-configured double bond.
Key structural features include:
The compound’s spatial arrangement is defined by its SMILES notation C1=CC2=NC=CN=C2C=C1/C=C\3/C(=O)NC(=O)S3 and InChIKey SQWZFLMPDUSYGV-POHAHGRESA-N. Conformational studies (e.g., PubChem3D) suggest that the thiazolidine ring adopts a planar geometry, while the quinoxaline moiety remains rigid due to aromaticity. The (Z)-configuration of the methylene bridge ensures optimal alignment for biological activity.
The synthesis of the thiazolidine-2,4-dione core involves cyclocondensation of thiourea and chloroacetic acid under acidic conditions (e.g., concentrated HCl). This reaction proceeds via nucleophilic attack by thiourea on chloroacetic acid, followed by cyclization and dehydration.
Key steps:
Microwave-assisted synthesis reduces reaction time to 6 minutes while maintaining high purity (>95%).
The quinoxaline group is introduced via Knoevenagel condensation, a base-catalyzed reaction between the thiazolidine-2,4-dione core and quinoxalin-6-ylmethylidene aldehyde derivatives.
Optimized procedure:
Reaction efficiency: Conventional methods achieve ~70% yield, while microwave irradiation improves yields to >80% in reduced time (8–10 minutes).
AS-605240 exhibits limited solubility in aqueous media but dissolves readily in organic solvents.
Solvent | Solubility (mg/mL) | Conditions | Source |
---|---|---|---|
DMSO | 5.8 | Ambient temperature | |
DMSO | 0.66 | 25°C | |
0.5M NaOH | 3.02 | 25°C | |
DMF | 3.0 | 25°C |
Data reflects variability due to experimental protocols and solvent purity.
While explicit stability data under physiological pH is limited, the compound’s reactivity can be inferred from its functional groups:
Storage recommendations include -20°C in DMSO to mitigate degradation.
Irritant